molecular formula C15H22FN3O2 B248051 N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Cat. No. B248051
M. Wt: 295.35 g/mol
InChI Key: HCWYRIKHMDTGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as F13714, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide exerts its therapeutic effects through multiple mechanisms of action. In neurology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide inhibits the aggregation of amyloid beta peptides by binding to their hydrophobic pockets. In oncology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide induces apoptosis in cancer cells by activating the caspase cascade. In psychiatry, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been shown to have various biochemical and physiological effects in preclinical studies. In neurology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide reduces the levels of amyloid beta peptides and prevents their aggregation, which can lead to neuronal damage. In oncology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide induces apoptosis in cancer cells and inhibits tumor growth. In psychiatry, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide increases the levels of serotonin in the brain, which can improve mood and reduce anxiety.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has several advantages for lab experiments, including its high yield and purity, and its ability to target multiple pathways. However, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide research. In neurology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide could be further studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In oncology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide could be studied in combination with other anticancer agents to enhance its efficacy. In psychiatry, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide could be studied for its potential as a treatment for anxiety and depression. Furthermore, the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide could be further investigated to optimize its therapeutic potential.
In conclusion, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a novel compound with potential therapeutic properties in neurology, oncology, and psychiatry. Its synthesis method is well-established, and its mechanism of action has been extensively studied. Further research is needed to fully understand its biochemical and physiological effects and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves the reaction of 2-fluoroaniline with 3-(4-(2-hydroxyethyl)piperazin-1-yl)propanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography to obtain N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in high yield and purity.

Scientific Research Applications

N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been studied for its potential therapeutic properties in various areas of research, including neurology, oncology, and psychiatry. In neurology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has shown promise as a treatment for Alzheimer's disease and other neurodegenerative disorders by inhibiting the aggregation of amyloid beta peptides. In oncology, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been found to have anticancer activity by inducing apoptosis in cancer cells. In psychiatry, N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been studied for its anxiolytic and antidepressant effects.

properties

Product Name

N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Molecular Formula

C15H22FN3O2

Molecular Weight

295.35 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C15H22FN3O2/c16-13-3-1-2-4-14(13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20/h1-4,20H,5-12H2,(H,17,21)

InChI Key

HCWYRIKHMDTGBH-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CCO

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CCO

Origin of Product

United States

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